3-(tert-butylsulfanyl)-2-acetamidopropanoic acid
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Overview
Description
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid typically involves the introduction of the tert-butylsulfanyl group to a propanoic acid derivative. One common method involves the reaction of tert-butylthiol with a suitable propanoic acid precursor under controlled conditions. The reaction is often facilitated by the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is typically heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylsulfanyl group, yielding a simpler propanoic acid derivative.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Propanoic acid derivatives without the tert-butylsulfanyl group.
Substitution: Various amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid involves its interaction with specific molecular targets. The tert-butylsulfanyl group can modulate the compound’s reactivity and binding affinity to enzymes or receptors. The acetamido group may also play a role in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-butylsulfanyl)propanoic acid
- 2-(tert-butylsulfanyl)phenylacetic acid
- 3-octylsulfanylpropanoic acid
Uniqueness
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid is unique due to the presence of both the tert-butylsulfanyl and acetamido groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
210910-24-0 |
---|---|
Molecular Formula |
C9H17NO3S |
Molecular Weight |
219.3 |
Purity |
95 |
Origin of Product |
United States |
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